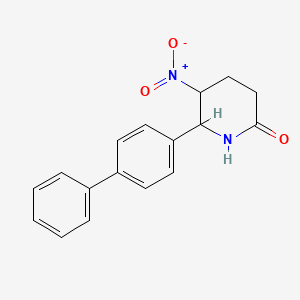![molecular formula C18H19ClN4O2 B5409877 1'-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5409877.png)
1'-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one is a novel chemical compound that has attracted the attention of many researchers due to its potential applications in the field of drug discovery. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail.
Wirkmechanismus
The mechanism of action of 1-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been reported to modulate the activity of certain receptors such as the cannabinoid receptor CB1 and the sigma-1 receptor.
Biochemical and Physiological Effects
The compound 1-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. This compound has also been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, it has been reported to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The compound 1-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in good yields. This compound exhibits good stability and can be stored for extended periods of time. However, one of the limitations of this compound is that it may exhibit poor solubility in certain solvents, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on the compound 1-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one. One area of research could be to investigate the potential applications of this compound in the treatment of other diseases such as multiple sclerosis and rheumatoid arthritis. Another area of research could be to study the structure-activity relationship of this compound and develop more potent analogs. Additionally, future research could focus on the development of novel drug delivery systems for this compound to improve its bioavailability and efficacy.
Conclusion
In conclusion, the compound 1-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one is a novel chemical compound that has potential applications in the field of drug discovery. It has been synthesized using various methods and has been studied extensively for its pharmacological activities. This compound exhibits various biochemical and physiological effects and has several advantages for lab experiments. However, more research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 1-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one has been reported using various methods. One of the most common methods involves the reaction of 4-chloro-1H-pyrazole-1-carboxylic acid with 3-(2-oxopyrrolidin-1-yl)propanoic acid in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The resulting intermediate is then reacted with spiro[indoline-3,4'-piperidine]-2,2'-dione to obtain the final product.
Wissenschaftliche Forschungsanwendungen
The compound 1-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one has been studied extensively for its potential applications in the field of drug discovery. It has been found to exhibit various pharmacological activities such as anti-inflammatory, analgesic, and antitumor activities. This compound has also been reported to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1'-[3-(4-chloropyrazol-1-yl)propanoyl]spiro[1H-indole-3,4'-piperidine]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O2/c19-13-11-20-23(12-13)8-5-16(24)22-9-6-18(7-10-22)14-3-1-2-4-15(14)21-17(18)25/h1-4,11-12H,5-10H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOVWZQJIXQBMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3NC2=O)C(=O)CCN4C=C(C=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-endo)-8-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B5409796.png)

![1-{[1'-(2-phenylethyl)-1,4'-bipiperidin-3-yl]carbonyl}piperidin-4-ol](/img/structure/B5409807.png)
![[4-benzyl-1-(8-methoxyquinolin-2-yl)piperidin-4-yl]methanol](/img/structure/B5409814.png)
![2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5409821.png)
![4-[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-2-pyrimidinamine](/img/structure/B5409822.png)
![2-{4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenoxy}propanoic acid](/img/structure/B5409829.png)
![ethyl 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-imino-1,4-dihydro-5-pyrimidinecarboxylate](/img/structure/B5409837.png)
![2-{2-ethoxy-4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenoxy}acetamide](/img/structure/B5409843.png)
![1-(4-fluorobenzyl)-5-[(4-methylphenoxy)acetyl]-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5409861.png)
![N-cyclohexyl-2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5409864.png)
![1-{2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl}-1H-indole-3-carboxamide](/img/structure/B5409870.png)
![N-(2,3-dimethylphenyl)-2-oxo-2-(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)acetamide](/img/structure/B5409876.png)
![7-(4-fluorophenyl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5409886.png)